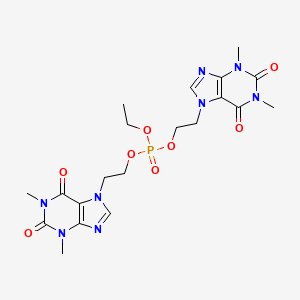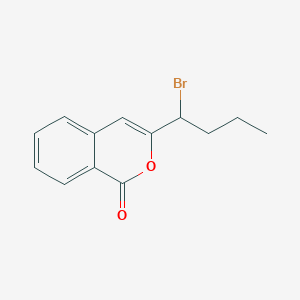
3-(1-Bromobutyl)-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromobutyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure consists of a benzopyran core with a 1-bromobutyl substituent at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of butan-1-ol to produce 1-bromobutane, which is then reacted with a benzopyran derivative under specific conditions . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromobutyl)-1H-2-benzopyran-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Elimination: Strong bases like potassium tert-butoxide are often used to induce elimination reactions.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted benzopyran derivatives can be formed.
Elimination: The major product is typically an alkene derivative of the original compound.
Applications De Recherche Scientifique
3-(1-Bromobutyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzopyran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromobutane: A simple alkyl bromide used in various organic synthesis reactions.
Bromocyclopentane: Another brominated compound with different structural features and applications.
Uniqueness
3-(1-Bromobutyl)-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts specific biological activities not found in simpler brominated compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
72917-32-9 |
|---|---|
Formule moléculaire |
C13H13BrO2 |
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
3-(1-bromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-4,6-8,11H,2,5H2,1H3 |
Clé InChI |
BNDFUMBCPAVEHN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



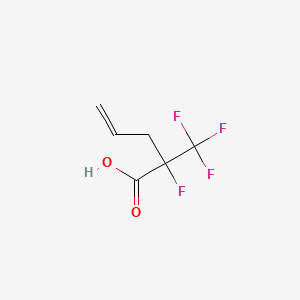
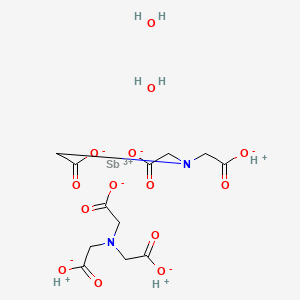
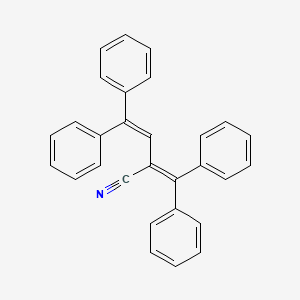
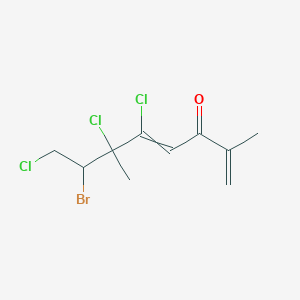
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
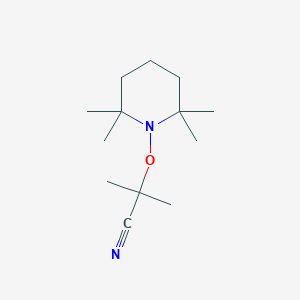
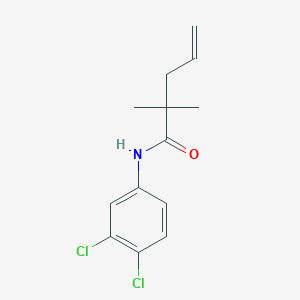
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
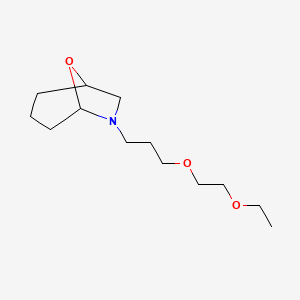
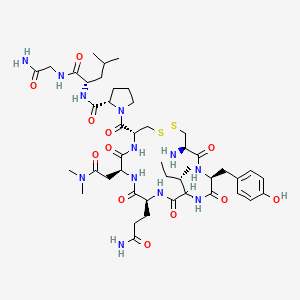
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
